molecular formula C9H17N B8355048 4-Butylidenepiperidine

4-Butylidenepiperidine

Cat. No.: B8355048
M. Wt: 139.24 g/mol
InChI Key: HKYYFIFJSWOHQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Butylidenepiperidine is a piperidine derivative characterized by a butylidene group (-CH₂-CH₂-CH₂-CH₂=) attached to the piperidine ring at the 4-position. Piperidine, a six-membered heterocyclic amine, serves as a structural backbone for numerous pharmacologically active compounds. The introduction of a butylidene substituent modifies the compound’s electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

4-butylidenepiperidine

InChI

InChI=1S/C9H17N/c1-2-3-4-9-5-7-10-8-6-9/h4,10H,2-3,5-8H2,1H3

InChI Key

HKYYFIFJSWOHQS-UHFFFAOYSA-N

Canonical SMILES

CCCC=C1CCNCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

The pharmacological and chemical profiles of piperidine derivatives are highly substituent-dependent. Below is a comparative analysis of 4-Butylidenepiperidine and analogous compounds, supported by data from diverse sources.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Weight (g/mol) Key Functional Groups Biological Activity (Reported)
4-Butylidenepiperidine Butylidene (-CH₂-CH₂-CH₂-CH₂=) ~169.3 (estimated) Alkene, tertiary amine Hypothesized CNS modulation (inferred)
4-Benzylpiperidine Benzyl (C₆H₅-CH₂-) 175.28 Aromatic ring, amine Anesthetic, antiarrhythmic
4-Piperidinone Ketone (=O) 99.13 (base structure) Cyclic amide Precursor for analgesics, anticonvulsants
4-Anilino-1-Boc-piperidine Anilino (C₆H₅-NH-), Boc-protected 276.35 (Boc variant) Protected amine, aryl Opioid precursor
(+)-3-PPP Hydroxyphenyl, propyl 329.84 Phenolic hydroxyl, propyl Dopamine autoreceptor agonist

Key Observations

This could facilitate conjugation or Michael addition reactions in drug design. 4-Piperidinone’s ketone group enables nucleophilic attacks, making it a versatile intermediate for synthesizing secondary amines or hydrazones .

Biological Activity: 4-Benzylpiperidine exhibits anesthetic and antiarrhythmic properties, likely due to its lipophilic benzyl group enhancing blood-brain barrier penetration . (+)-3-PPP demonstrates dopamine autoreceptor agonism, highlighting how phenolic substituents on piperidine can fine-tune CNS activity .

4-Piperidinone derivatives may pose respiratory hazards if inhaled, necessitating stringent lab controls .

Research Implications and Gaps

Structural-Activity Relationship (SAR): The butylidene group’s impact on metabolic stability and bioavailability remains unexplored. Comparative studies with 4-benzylpiperidine could clarify substituent effects on cytochrome P450 interactions. Piperidine derivatives with electron-withdrawing groups (e.g., 4-piperidinone) show reduced basicity compared to alkyl-substituted variants, affecting their pharmacokinetics .

Contrasting 4-Anilino-1-Boc-piperidine’s opioid precursor role , 4-Butylidenepiperidine may offer non-opioid analgesic pathways if further studied.

Synthetic Challenges :

  • The alkene in 4-Butylidenepiperidine may pose stability issues (e.g., oxidation), requiring stabilization strategies like steric hindrance or conjugation .

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